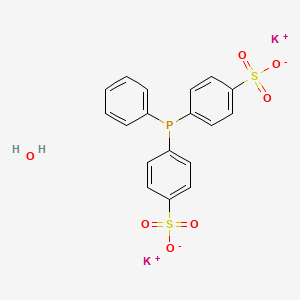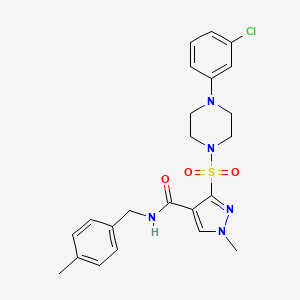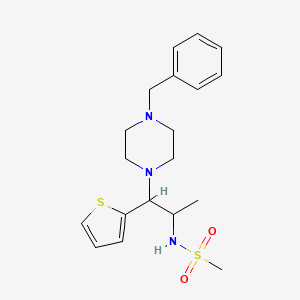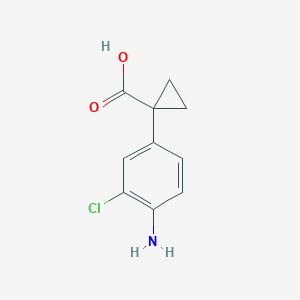
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
説明
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP) is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions , and is extensively used in the synthesis of silver nanoparticles (AgNPs) .
Synthesis Analysis
BSPP is synthesized as a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .Molecular Structure Analysis
The empirical formula of BSPP is C18H13K2O6PS2 · 2H2O . Its molecular weight is 534.62 . The SMILES string representation of BSPP is O.O. [K+]. [K+]. [O-]S (=O) (=O)c1ccc (cc1)P (c2ccccc2)c3ccc (cc3)S ( [O-]) (=O)=O .Chemical Reactions Analysis
BSPP is a ligand suitable for Suzuki-Miyaura Coupling . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .Physical And Chemical Properties Analysis
BSPP is a solid substance . It has a melting point of 98-102 °C . It is water-soluble .科学的研究の応用
Gold Nanoparticle Stabilization
Bis(p-sulfonatophenyl)phenylphosphine (BSPP) has been utilized in stabilizing gold nanoparticles (AuNPs). A study by Ping et al. (2015) found that BSPP effectively maintained the stability of AuNPs in an aqueous solution, preventing aggregation even in the presence of moderate NaCl concentrations (Ping, Zhao, & Tianrui, 2015).
Gold Nanoclusters Synthesis and Phase Transfer
Zhong et al. (2011) demonstrated the use of BSPP in the synthesis and phase transfer of gold nanoclusters (Au NCs). The compound facilitated the transfer of Au NCs from an aqueous to an organic phase, contributing to the formation of core-shell Au@Ag2S nanoparticles (Zhong et al., 2011).
Particle Size Sorting
In research by Yang et al. (2005), a method employing K2 BSPP was developed for sorting and refining the sizes of Au and Pt nanoparticles from a diverse range of particle sizes. This process facilitated the production of metal nanoparticles with small diameters and narrow size distributions (Yang, Lee, & Too, 2005).
Hollow Pt Nanospheres Synthesis
Yang et al. (2006) reported the synthesis of hollow Pt nanospheres using BSPP to selectively remove Ag cores from Ag-Pt core-shell nanoparticles. This method allowed comparison of the catalytic activities of solid and hollow Pt particles under identical conditions (Yang, Lee, Too, & Valiyaveettil, 2006).
Protein Corona Study on Gold Nanoparticles
Johnston et al. (2017) explored the impact of colloidal stability on protein corona formation using gold nanoparticles coated with BSPP. The study highlighted the significant influence of surface modification on the composition and size of the protein corona in various biological media (Johnston et al., 2017).
Adsorption Study Using Quartz Crystal Microbalance
Glomm et al. (2006) used BSPP as a passivating layer on gold surfaces to study the adsorption of fluorescein-5-isothiocyanate (F5ITC). The research showed that the passivating layer significantly affected the surface coverage and binding mechanisms of F5ITC on gold surfaces (Glomm, Bidegain, Volden, & Sjöblom, 2006).
Silver Nanoprism Growth Mechanism
Xue et al. (2008) conducted a mechanistic study on the photomediated growth of silver nanoprisms, revealing that BSPP increases the solubility of Ag+ and acts as a buffer, influencing the redox cycles and the resulting prism thickness (Xue, Métraux, Millstone, & Mirkin, 2008).
Safety And Hazards
BSPP can cause slight to mild irritation of the skin . It is irritating to the nose, mucous membranes, and respiratory tract . Ingestion may be harmful . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O6PS2.2K.2H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKCKLNGVYHFAX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17K2O8PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt | |
CAS RN |
308103-66-4 | |
| Record name | 4,4'-(Phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)
![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)
![2-Chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2635585.png)
![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)


![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)